molecular formula C7H10N2O B082859 1-(Cyanoacetyl)pyrrolidine CAS No. 14227-95-3

1-(Cyanoacetyl)pyrrolidine

Cat. No.: B082859
CAS No.: 14227-95-3
M. Wt: 138.17 g/mol
InChI Key: VEUDVNNBYYRZBV-UHFFFAOYSA-N
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Description

1-(Cyanoacetyl)pyrrolidine is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102766. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organocatalyst in Asymmetric Michael Addition : Polystyrene-immobilized pyrrolidine has been developed as an efficient, reusable, and stereoselective organocatalyst for the asymmetric Michael addition of cyclohexanone to nitroolefins (Miao & Wang, 2008).

  • Multicomponent Synthesis of Pyridine Derivatives : Pyrrolidine derivatives have been used in the microwave-assisted synthesis of 3-cyano-2-(1H-indol-3-yl)pyridine derivatives via a one-pot multicomponent coupling process (Geng, Feng, & Yu, 2010).

  • Stability and Reactivity in Ionic Liquids : Research has investigated the stability and reactivity of 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate in ionic liquids, showing increased stability and potential for synthesis applications (Velázquez, Lynn, Kumar, Keefer, & Malhotra, 2010).

  • Construction of Multisubstituted Pyrrolidines : Cycloaddition and annulation strategies have been developed for the construction of multisubstituted pyrrolidines, highlighting their importance in the synthesis of pyrrolidine-containing alkaloids (Li, Ye, & Zhang, 2018).

  • Stereoselective Synthesis of Pyrrolidines : The versatility of catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides for enantioselective pyrrolidine synthesis has been explored, emphasizing different stereochemical patterns in pyrrolidine synthesis (Adrio & Carretero, 2019).

  • Pyrrolidine Synthesis via [3+2] Cycloaddition : The synthesis of pyrrolidines via [3+2] cycloaddition of N-methyl azomethine ylide and nitroolefins has been studied, indicating potential applications in medicine and industry (Żmigrodzka, Sadowski, Kras, Desler, Demchuk, & Kula, 2022).

  • Synthesis of Antiinfluenza Compounds : Pyrrolidine derivatives have been used in the stereoselective synthesis of antiinfluenza compound A-315675, demonstrating their relevance in drug discovery (DeGoey, Chen, Flosi, Grampovnik, Yeung, Klein, & Kempf, 2002).

  • Antimicrobial Evaluation : Novel pyrrolidine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, indicating their potential in pharmaceutical applications (Elgemeie, Altalbawy, Alfaidi, Azab, & Hassan, 2017).

Safety and Hazards

1-(Cyanoacetyl)pyrrolidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation . It is advised to use this chemical only outdoors or in a well-ventilated area, avoid breathing its dust/fume/gas/mist/vapors/spray, and wear protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

3-oxo-3-pyrrolidin-1-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-4-3-7(10)9-5-1-2-6-9/h1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUDVNNBYYRZBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161992
Record name 1-(Cyanoacetyl)pyrrolidine
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Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14227-95-3
Record name β-Oxo-1-pyrrolidinepropanenitrile
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Record name 1-(Cyanoacetyl)pyrrolidine
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Record name 14227-95-3
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Record name 1-(Cyanoacetyl)pyrrolidine
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Record name 1-(cyanoacetyl)pyrrolidine
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Record name 1-(Cyanoacetyl)pyrrolidine
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Synthesis routes and methods

Procedure details

Ethyl cyanoacetate (5.33 mL, 50 mmol) and pyrrolidine (20.87 mL, 250 mmol) were gently refluxed at 90° C. in an oil bath for 8 hours. Excess pyrrolidine was removed by concentration and the residue was triturated with diethyl ether. This was purified by silica gel column chromatography eluting with 50% acetone in n-hexane to provide the desired product (5.0 g). MS (DCI) m/e 139 (M+H)+, 156 (M+NH4)+; 1H NMR (300 MHz, DMSO-d6) δ 3.90 (s, 2H), 3.27-3.38 (m, 4H), 1.73-1.91 (m, 4H).
Quantity
5.33 mL
Type
reactant
Reaction Step One
Quantity
20.87 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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